molecular formula C13H17NO3S2 B2698246 N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)ethanesulfonamide CAS No. 2034403-90-0

N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)ethanesulfonamide

Cat. No.: B2698246
CAS No.: 2034403-90-0
M. Wt: 299.4
InChI Key: CAMWKOMREKFFFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)ethanesulfonamide is a complex organic compound that features a benzo[b]thiophene moiety, a hydroxypropyl group, and an ethanesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)ethanesulfonamide typically involves multiple steps, starting with the preparation of the benzo[b]thiophene core. One common method involves the reaction of 2-bromobenzene with sodium sulfide or potassium sulfide to form benzo[b]thiophene . The hydroxypropyl group can be introduced via a nucleophilic substitution reaction, where a suitable hydroxypropyl halide reacts with the benzo[b]thiophene derivative. Finally, the ethanesulfonamide group is added through a sulfonation reaction, using ethanesulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)ethanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.

    Reduction: The sulfonamide group can be reduced to form an amine.

    Substitution: The benzo[b]thiophene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products

    Oxidation: Formation of a ketone or aldehyde from the hydroxypropyl group.

    Reduction: Formation of an amine from the sulfonamide group.

    Substitution: Introduction of various substituents onto the benzo[b]thiophene ring.

Scientific Research Applications

N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)ethanesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)ethanesulfonamide involves its interaction with specific molecular targets. The benzo[b]thiophene moiety can interact with various enzymes and receptors, potentially inhibiting their activity. The hydroxypropyl group may enhance the compound’s solubility and bioavailability, while the ethanesulfonamide group can contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)ethanesulfonamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the hydroxypropyl and ethanesulfonamide groups enhances its solubility, reactivity, and potential bioactivity compared to simpler analogs like benzothiophene and thiophene.

Properties

IUPAC Name

N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3S2/c1-3-19(16,17)14-9-13(2,15)12-8-10-6-4-5-7-11(10)18-12/h4-8,14-15H,3,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAMWKOMREKFFFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NCC(C)(C1=CC2=CC=CC=C2S1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.